![molecular formula C13H14ClN3O B2432883 (4R)-4-azido-6-chloro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane] CAS No. 2227649-25-2](/img/structure/B2432883.png)
(4R)-4-azido-6-chloro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-4-Azido-6-chlorospiro[3,4-dihydrochromene-2,1’-cyclopentane] is a spirocyclic compound characterized by its unique structural features. The compound contains an azido group and a chlorine atom attached to a spiro[3,4-dihydrochromene-2,1’-cyclopentane] framework. This structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Applications De Recherche Scientifique
(4R)-4-Azido-6-chlorospiro[3,4-dihydrochromene-2,1’-cyclopentane] has diverse applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in biochemical studies and drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-Azido-6-chlorospiro[3,4-dihydrochromene-2,1’-cyclopentane] typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and reagents to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4R)-4-Azido-6-chlorospiro[3,4-dihydrochromene-2,1’-cyclopentane] undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or other nitrogen-containing derivatives.
Reduction: Reduction of the azido group can yield amines or other reduced nitrogen species.
Substitution: The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azido group may yield nitro derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted spirocyclic compounds with different functional groups.
Mécanisme D'action
The mechanism of action of (4R)-4-Azido-6-chlorospiro[3,4-dihydrochromene-2,1’-cyclopentane] involves its interaction with molecular targets through its azido and chlorine substituents. These interactions can modulate various biochemical pathways, depending on the specific application. For example, the azido group can participate in click chemistry reactions, while the chlorine atom can influence the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4R)-4-Azido-6-fluorospiro[3,4-dihydrochromene-2,1’-cyclopentane]
- (4R)-4-Azido-6-bromospiro[3,4-dihydrochromene-2,1’-cyclopentane]
- (4R)-4-Azido-6-iodospiro[3,4-dihydrochromene-2,1’-cyclopentane]
Uniqueness
Compared to similar compounds, (4R)-4-Azido-6-chlorospiro[3,4-dihydrochromene-2,1’-cyclopentane] offers unique reactivity due to the presence of the chlorine atom. This can influence its chemical behavior, making it more suitable for specific applications where chlorine’s electronic effects are beneficial .
Propriétés
IUPAC Name |
(4R)-4-azido-6-chlorospiro[3,4-dihydrochromene-2,1'-cyclopentane] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c14-9-3-4-12-10(7-9)11(16-17-15)8-13(18-12)5-1-2-6-13/h3-4,7,11H,1-2,5-6,8H2/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGDMWVIHISHGU-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(C3=C(O2)C=CC(=C3)Cl)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(C1)C[C@H](C3=C(O2)C=CC(=C3)Cl)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
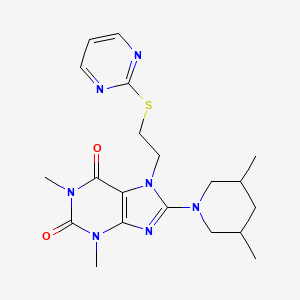
![3-((4-chlorophenyl)sulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2432804.png)
![3-[5-(2-Cyclopentylethyl)-1,2,4-oxadiazol-3-yl]-6-fluoro-1-methyl-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2432805.png)
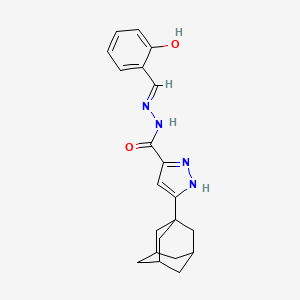
![4-ethoxy-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(4-methylphenyl)quinoline](/img/structure/B2432809.png)
![7-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2432810.png)
![2-(1H-pyrrol-1-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2432811.png)
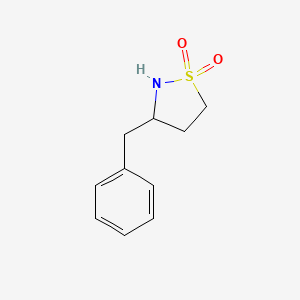
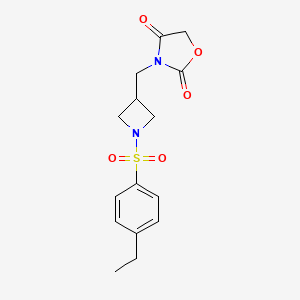
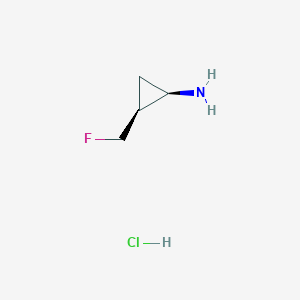
![N-(3,5-dimethoxyphenyl)-10-(3,4-dimethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2432820.png)
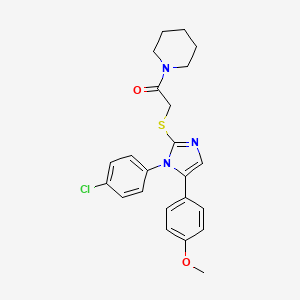
![6-(2H-1,3-benzodioxol-5-yl)-2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2432822.png)

